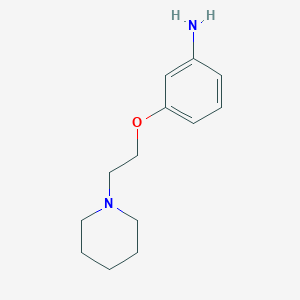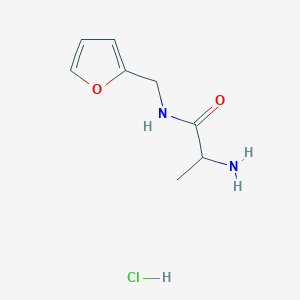
5-Acenaphthylencarbonsäure
Übersicht
Beschreibung
5-Acenaphthylenecarboxylic acid is an organic compound with the molecular formula C13H8O2. It is a derivative of acenaphthylene, featuring a carboxylic acid functional group at the 5-position of the acenaphthylene ring system. This compound is typically a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane .
Wissenschaftliche Forschungsanwendungen
5-Acenaphthylenecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of polycyclic aromatic hydrocarbons and their biological effects.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed as an additive in plastic materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
Mode of Action
The mode of action of 5-Acenaphthylenecarboxylic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as polycyclic aromatic hydrocarbons (pahs), have been shown to have mutagenic and carcinogenic properties . They are considered as widespread contaminants in air, soil, and water .
Result of Action
Related compounds such as pahs are known to result in lung, skin, and prostate cancer in humans and harm people’s endocrine system .
Action Environment
It’s worth noting that environmental factors can significantly impact the behavior and effects of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Acenaphthylenecarboxylic acid generally involves the following steps:
Starting Material:
Hydrolysis: The methyl ester is subsequently hydrolyzed to yield 5-Acenaphthylenecarboxylic acid.
Industrial Production Methods: Industrial production methods for 5-Acenaphthylenecarboxylic acid typically follow similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acenaphthylenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylate salts or other oxidized derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted acenaphthylenecarboxylic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Acenaphthenecarboxylic acid (C13H10O2): Similar structure but with a different hydrogenation state.
Acenaphthylene-5-carboxylic acid (C13H8O2): Another isomer with a similar molecular formula but different structural arrangement
Uniqueness: 5-Acenaphthylenecarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Eigenschaften
IUPAC Name |
acenaphthylene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVILAASJKYMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626643 | |
| Record name | Acenaphthylene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-43-1 | |
| Record name | Acenaphthylene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)
